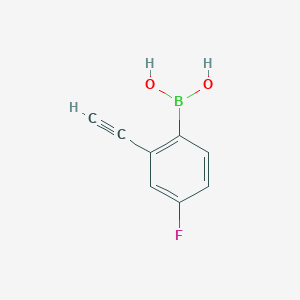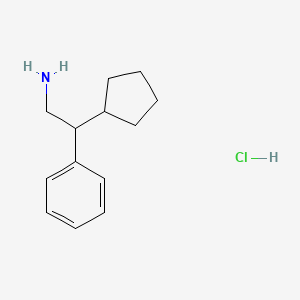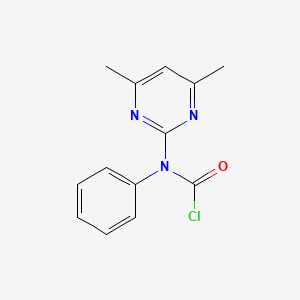![molecular formula C11H12ClN3O2S B13506707 2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-{6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl}carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a chloro-substituted thiazolopyridine ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl}carbamate typically involves the following steps:
Formation of the Thiazolopyridine Ring: The thiazolopyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thioamide. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent.
Chlorination: The synthesized thiazolopyridine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Carbamate Formation: The final step involves the reaction of the chlorinated thiazolopyridine with tert-butyl isocyanate to form the carbamate. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of tert-butyl N-{6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl}carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro substituent, converting it to a corresponding amine or other functional groups.
Substitution: The chloro group in the thiazolopyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiazolopyridine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: It serves as a building block for designing biological probes that can be used to study enzyme activities or protein interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl N-{6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chloro-substituted thiazolopyridine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
類似化合物との比較
- tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl carbamate group, the heterocyclic rings differ. The thiazolopyridine ring in tert-butyl N-{6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl}carbamate provides unique electronic and steric properties compared to the purinyl or pyridazinyl rings in the other compounds.
- Reactivity: The presence of different heterocyclic rings influences the reactivity and types of chemical reactions the compounds can undergo.
- Applications: Each compound has distinct applications based on its structure. For example, the thiazolopyridine derivative may be more suitable for certain biological applications due to its specific interactions with biological targets.
特性
分子式 |
C11H12ClN3O2S |
|---|---|
分子量 |
285.75 g/mol |
IUPAC名 |
tert-butyl N-(6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12ClN3O2S/c1-11(2,3)17-10(16)15-9-14-6-5-13-8(12)4-7(6)18-9/h4-5H,1-3H3,(H,14,15,16) |
InChIキー |
YYHVCNHRFJOTIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC2=CN=C(C=C2S1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)
![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)



![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)


![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)

![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

